molecular formula C23H20O4 B4012068 [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate

Cat. No.: B4012068
M. Wt: 360.4 g/mol
InChI Key: JYYPMLDTBYAVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.

Scientific Research Applications

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate typically involves the reaction of 2-methoxybenzoic acid with 2-(4-methylphenyl)-2-oxo-1-phenylethanol under specific conditions. The reaction is usually catalyzed by an acid or base, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c1-16-12-14-17(15-13-16)21(24)22(18-8-4-3-5-9-18)27-23(25)19-10-6-7-11-20(19)26-2/h3-15,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPMLDTBYAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Reactant of Route 5
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate
Reactant of Route 6
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.